7-Azabicyclo[4.2.0]octa-1,3,5-triene

Scaffold design Conformational analysis Medicinal chemistry

7-Azabicyclo[4.2.0]octa-1,3,5-triene (CAS 4438-32-8) is a bicyclic heterocycle defined by a benzene ring fused to a four-membered azetidine ring. This core scaffold provides a rigid, nitrogen-containing framework that is structurally distinct from more common six- or seven-membered ring nitrogen heterocycles like quinolines and benzazepines.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 4438-32-8
Cat. No. B14149888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.2.0]octa-1,3,5-triene
CAS4438-32-8
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N1
InChIInChI=1S/C7H7N/c1-2-4-7-6(3-1)5-8-7/h1-4,8H,5H2
InChIKeyVGIGQBSFRFJJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azabicyclo[4.2.0]octa-1,3,5-triene: A Defined Bicyclic Heterocycle Scaffold for Medicinal Chemistry and Fragment-Based Design


7-Azabicyclo[4.2.0]octa-1,3,5-triene (CAS 4438-32-8) is a bicyclic heterocycle defined by a benzene ring fused to a four-membered azetidine ring [1]. This core scaffold provides a rigid, nitrogen-containing framework that is structurally distinct from more common six- or seven-membered ring nitrogen heterocycles like quinolines and benzazepines. As a non-oxidized parent scaffold, its primary utility in the scientific literature is as a conformationally restricted synthetic intermediate and a versatile building block for the development of more complex, biologically active molecules, including kinase inhibitors and anti-infective agents [2][3].

Why Sourcing 7-Azabicyclo[4.2.0]octa-1,3,5-triene Requires Scrutiny Against Structural and Functional Analogs


Generic substitution of 7-azabicyclo[4.2.0]octane scaffolds is not feasible due to critical differences in ring strain, oxidation state, and conformational restriction that dictate downstream synthetic derivatization and biological targeting. The non-oxidized parent compound (CAS 4438-32-8) is chemically and functionally distinguishable from its oxidized analogs, such as 7-azabicyclo[4.2.0]octan-8-one, which incorporate a carbonyl group that fundamentally alters the ring electronics, hydrogen-bonding capability, and molecular recognition profile . Furthermore, the core azetidine-benzene scaffold differs markedly from commonly used isosteric benzazepines (seven-membered nitrogen rings), which exhibit distinct pharmacokinetic properties and target engagement profiles. Empirically, only derivatives built upon this specific [4.2.0] scaffold have demonstrated the unique dual antimicrobial and anticancer activity profile associated with β-tubulin inhibition, an effect not generalizable to other fused-ring heterocycles [1].

Quantitative Differentiation Evidence for 7-Azabicyclo[4.2.0]octa-1,3,5-triene


Structural Rigidity and Conformational Restriction Compared to Benzazepine Scaffolds

In drug design, the 7-azabicyclo[4.2.0]octa-1,3,5-triene scaffold provides a distinct conformational profile characterized by a rigid cis-fused azetidine ring, quantified by an N-C-C-C torsion angle of approximately 10-15°, compared to the more flexible seven-membered ring in benzazepine scaffolds that exhibits multiple low-energy conformers with torsion angles spanning >50° [1][2]. This fundamental difference in conformational restriction directly influences the vector of nitrogen-driven hydrogen bonding and the presentation of substituents to biological targets.

Scaffold design Conformational analysis Medicinal chemistry

Redox Differentiation: Non-Oxidized Parent Scaffold vs. 8-Oxo Derivatives in Kinase Inhibition

The parent scaffold 7-azabicyclo[4.2.0]octa-1,3,5-triene serves as a non-oxidized precursor, while its 8-one oxidized derivatives have been directly evaluated in kinase profiling. The 8-one derivative (CHEMBL4094562) shows weak affinity for AKT2 with an IC50 of 55.4 µM, whereas a more elaborated bicyclic derivative (Compound 20, US10189849) achieves an IC50 of 0.55 µM against a kinase panel, a >100-fold improvement [1]. This stark difference demonstrates that the parent scaffold is a critical starting point that must be precisely functionalized for target engagement; the unoxidized scaffold alone is not sufficient for kinase activity but is essential for the synthetic route.

Kinase inhibition Redox potential Medicinal chemistry

Antimicrobial Potency Differentiation: Azabicyclooctane vs. Imidazoquinoline Conjugates

While the unsubstituted 7-azabicyclo[4.2.0]octa-1,3,5-triene scaffold has no intrinsic antimicrobial activity, its incorporation into imidazoquinoline conjugates yields derivatives that demonstrate potent antibacterial activity comparable to ampicillin. Specifically, derivative 8c displayed an MIC of 12.5 µg/mL against Staphylococcus aureus, comparable to the ampicillin standard which shows an MIC of 6.25-12.5 µg/mL under the same conditions [1]. The parent scaffold's non-oxidized, nucleophilic nitrogen at the 7-position is essential for forming the C-N bond to the pharmacophoric imidazoquinoline moiety, a synthetic step not feasible with the 8-one oxidized analog.

Antimicrobial MIC Antibacterial

Anticancer Target Engagement: β-Tubulin Inhibition Potential of Derived Scaffold

Derivatives synthesized from the 7-azabicyclo[4.2.0]octa-1,3,5-triene scaffold have been identified as potential inhibitors of β-tubulin polymerization. In a molecular docking study, compounds 7c and 8b demonstrated minimum binding energies of -8.4 and -8.1 kcal/mol, respectively, for the colchicine binding site of β-tubulin, compared to the native ligand colchicine which shows a binding energy of -7.8 kcal/mol in the same model [1]. This suggests that the rigid [4.2.0] scaffold provides a superior binding orientation compared to the more flexible tropolone ring system of colchicine.

Anticancer Beta-tubulin Molecular docking

Patent-Protected Chemical Space: Scaffold Exclusivity in Kinase Modulator Intellectual Property

The 7-azabicyclo[4.2.0]octa-1,3,5-triene scaffold is explicitly claimed as a core structural element in patent families covering bicyclic heterocycles as kinase modulators (e.g., US10189849, US10927120, US9957276) [1]. These patents describe the non-oxidized scaffold as a critical intermediate for the synthesis of potent kinase inhibitors. The key comparator scaffolds—benzazepines and indoles—are claimed in separate, distinct patent families, indicating that the azabicyclo[4.2.0]octane core occupies a unique and commercially protected chemical space. This IP differentiation provides legal certainty for procurement in commercial drug discovery programs that is absent for generic heterocyclic alternatives.

Kinase inhibitor Intellectual property Patent analysis

Defined Application Scenarios for 7-Azabicyclo[4.2.0]octa-1,3,5-triene in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Programs Requiring Rigid Scaffolds

The scaffold's conformational rigidity and documented role as a precursor to kinase inhibitors (e.g., IC50 = 0.55 µM for optimized derivatives) make it suitable for FBDD programs. The defined torsion angle (10-15°) ensures reproducible presentation of elaborated functional groups, facilitating reliable SAR studies [1][2].

Synthesis of Dual-Action Antimicrobial and Anticancer Conjugates

The scaffold is a required synthetic intermediate for generating imidazoquinoline conjugates. These conjugates have demonstrated dual antimicrobial (MIC = 12.5 µg/mL against S. aureus) and anticancer (binding energy ≤ -8.1 kcal/mol to β-tubulin) activities, making it valuable for labs developing multifunctional therapeutic agents [2].

Commercial Drug Discovery Programs Requiring Patent-Protected Scaffolds

The explicit patent protection of the azabicyclo[4.2.0]octane core in kinase modulator patents provides a secure foundation for commercial pharmaceutical research. Procuring this well-defined scaffold reduces the risk of third-party IP conflicts, a critical consideration for industrial medicinal chemistry [3].

Chemical Biology Probe Development Targeting β-Tubulin

Derived conjugates exhibit improved in silico binding to the colchicine site of β-tubulin (ΔG = -8.4 kcal/mol) compared to the native ligand colchicine (ΔG = -7.8 kcal/mol). The scaffold is therefore a strategic starting point for developing novel microtubule dynamics probes for cellular imaging and mechanistic studies [2].

Quote Request

Request a Quote for 7-Azabicyclo[4.2.0]octa-1,3,5-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.